molecular formula C11H10N4O B2504554 N-(2-Pyrazol-1-ylpyridin-4-yl)prop-2-enamide CAS No. 2305475-94-7

N-(2-Pyrazol-1-ylpyridin-4-yl)prop-2-enamide

Cat. No.: B2504554
CAS No.: 2305475-94-7
M. Wt: 214.228
InChI Key: VRFUCONFCVTIIS-UHFFFAOYSA-N
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Description

N-(2-Pyrazol-1-ylpyridin-4-yl)prop-2-enamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to a pyridine ring, with a prop-2-enamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pyrazol-1-ylpyridin-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyrazole ring can then be fused with a pyridine ring through a cyclization reaction.

    Attachment of the Prop-2-enamide Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Pyrazol-1-ylpyridin-4-yl)prop-2-enamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: N-(2-Pyrazol-1-ylpyridin-4-yl)prop-2-enamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, and its derivatives are investigated for their pharmacological properties.

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Pyrazol-1-ylpyridin-4-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

  • N-(2-Pyrazol-1-ylpyridin-3-yl)prop-2-enamide
  • N-(2-Pyrazol-1-ylpyridin-5-yl)prop-2-enamide
  • N-(2-Pyrazol-1-ylpyridin-6-yl)prop-2-enamide

Comparison: N-(2-Pyrazol-1-ylpyridin-4-yl)prop-2-enamide is unique due to the specific position of the pyrazole and pyridine rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a distinct compound with unique properties.

Properties

IUPAC Name

N-(2-pyrazol-1-ylpyridin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-2-11(16)14-9-4-6-12-10(8-9)15-7-3-5-13-15/h2-8H,1H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFUCONFCVTIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=NC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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